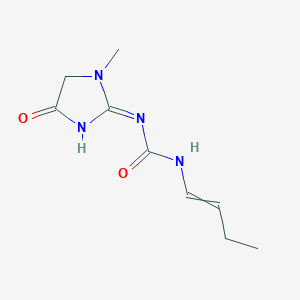
(3E)-1-but-1-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-1-but-1-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, characterized by the presence of an imidazolidinone ring and a butenyl group, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-but-1-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea typically involves the reaction of appropriate starting materials under controlled conditions. One possible route could involve the condensation of a butenyl amine with a methyl-substituted imidazolidinone derivative in the presence of a suitable catalyst. Reaction conditions such as temperature, solvent, and pH would need to be optimized to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis would likely be carried out in large reactors with precise control over reaction parameters. Continuous flow processes and the use of automated systems could enhance efficiency and scalability. Purification steps such as crystallization or chromatography might be employed to obtain the final product in the desired quality.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-but-1-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions would vary depending on the desired transformation but could involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3E)-1-but-1-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or pharmaceuticals.
Biology
In biological research, the compound could be studied for its potential interactions with biological molecules such as proteins or nucleic acids. It might serve as a probe or tool for investigating specific biochemical pathways.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique structure might confer specific biological activities, making it a candidate for drug development.
Industry
In industry, the compound could find applications in the development of new materials, such as polymers or coatings. Its reactivity and functional groups might make it useful in various industrial processes.
Mechanism of Action
The mechanism by which (3E)-1-but-1-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might modulate the activity of these targets through binding or other interactions, leading to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other imidazolidinone derivatives or urea-based molecules. Examples could be:
- 1-methyl-4-oxoimidazolidin-2-ylideneurea
- 1-but-1-enyl-3-(4-oxoimidazolidin-2-ylidene)urea
Uniqueness
The uniqueness of (3E)-1-but-1-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea lies in its specific combination of functional groups and structural features. This combination might confer unique reactivity or biological activity, distinguishing it from other similar compounds.
Conclusion
This compound is a compound with potential applications in various fields Its unique structure and reactivity make it an interesting subject for scientific research and industrial development
Properties
Molecular Formula |
C9H14N4O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(3E)-1-but-1-enyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea |
InChI |
InChI=1S/C9H14N4O2/c1-3-4-5-10-9(15)12-8-11-7(14)6-13(8)2/h4-5H,3,6H2,1-2H3,(H2,10,11,12,14,15) |
InChI Key |
IFCGTGMKUWQIMZ-UHFFFAOYSA-N |
Isomeric SMILES |
CCC=CNC(=O)/N=C/1\NC(=O)CN1C |
Canonical SMILES |
CCC=CNC(=O)N=C1NC(=O)CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



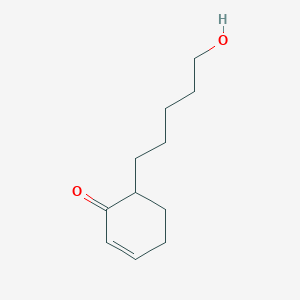



![2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B14375056.png)
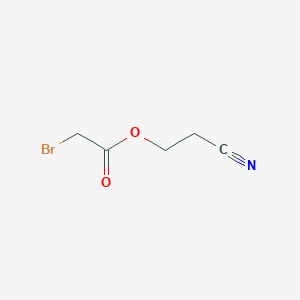
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14375064.png)
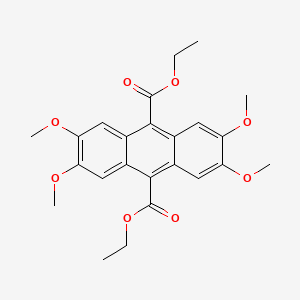
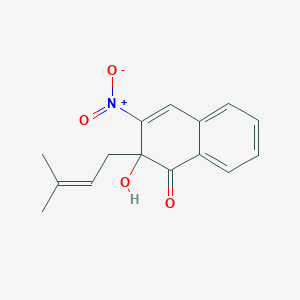
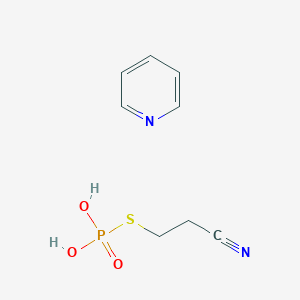
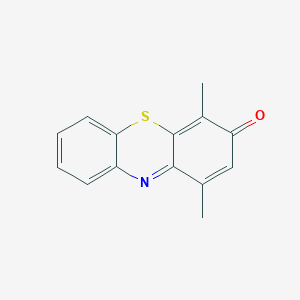
![3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate](/img/structure/B14375091.png)
![S-Octyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14375095.png)
